molecular formula C24H19FO3 B11148875 3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11148875
M. Wt: 374.4 g/mol
InChI Key: XZFLXWQXKRINLW-UHFFFAOYSA-N
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Description

3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C24H19FO3 and a molecular weight of 374.416 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the benzyl positions.

Scientific Research Applications

3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to the presence of both benzyl and fluorobenzyl groups, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C24H19FO3

Molecular Weight

374.4 g/mol

IUPAC Name

3-benzyl-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H19FO3/c1-16-21-12-11-20(27-15-18-7-9-19(25)10-8-18)14-23(21)28-24(26)22(16)13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3

InChI Key

XZFLXWQXKRINLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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